4-(4-Fluorophenyl)butyryl chloride

Descripción general

Descripción

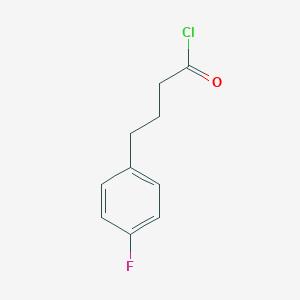

4-(4-Fluorophenyl)butyryl chloride is an organic compound with the molecular formula C10H10ClFO. It is a derivative of butyryl chloride, where the butyryl group is substituted with a 4-fluorophenyl group. This compound is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its reactive acyl chloride functional group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4-(4-Fluorophenyl)butyryl chloride can be synthesized through several methods. One common method involves the reaction of 4-fluorobenzene with butyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the acyl chloride group.

Industrial Production Methods

In an industrial setting, the production of this compound often involves large-scale batch or continuous flow processes. The reaction conditions are carefully controlled to optimize yield and purity. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in production.

Análisis De Reacciones Químicas

Types of Reactions

4-(4-Fluorophenyl)butyryl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

Hydrolysis: In the presence of water, the acyl chloride group hydrolyzes to form the corresponding carboxylic acid.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.

Hydrolysis: Typically carried out in aqueous or mixed aqueous-organic solvents.

Reduction: Requires strong reducing agents and anhydrous conditions.

Major Products Formed

Amides: Formed from the reaction with amines.

Esters: Formed from the reaction with alcohols.

Carboxylic Acids: Formed from hydrolysis.

Alcohols: Formed from reduction.

Aplicaciones Científicas De Investigación

Chemical Properties and Reactions

This compound exhibits high reactivity due to its acyl chloride functionality. It undergoes several types of reactions:

- Nucleophilic Substitution : The acyl chloride group reacts with nucleophiles to form amides and esters.

- Hydrolysis : In the presence of water, it hydrolyzes to yield the corresponding carboxylic acid.

- Reduction : It can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

| Reaction Type | Reagents Used | Conditions |

|---|---|---|

| Nucleophilic Substitution | Amines, alcohols, thiols | Mild to moderate conditions |

| Hydrolysis | Water or mixed aqueous-organic solvents | Aqueous conditions |

| Reduction | Lithium aluminum hydride | Anhydrous conditions |

Chemistry

In synthetic organic chemistry, 4-(4-Fluorophenyl)butyryl chloride is employed as an intermediate for the synthesis of various organic compounds. Its ability to participate in nucleophilic substitution reactions makes it crucial for developing complex molecular architectures.

Biology

This compound is utilized in the development of bioactive compounds for research purposes. Its structural similarity to other opioids suggests potential applications in pharmacological studies aimed at understanding opioid receptor interactions and their effects on biological systems.

Medicine

This compound serves as a precursor in synthesizing pharmaceutical agents, particularly those targeting the μ-opioid receptor. Its derivatives are being explored for their analgesic properties and potential therapeutic applications in pain management.

Industry

In addition to its applications in pharmaceuticals, this compound is also relevant in producing agrochemicals and specialty chemicals. The versatility of its chemical reactivity allows for its use in various industrial processes.

Case Studies and Research Findings

Recent studies have highlighted the implications of this compound in the context of novel opioids:

- A review article discussed fatalities associated with novel opioids, including derivatives of butyrylfentanyl, which share structural similarities with this compound. This underscores the importance of understanding its biochemical pathways and potential risks associated with misuse .

- Another study examined the pharmacokinetics of opioid analogs, noting that compounds like this compound are likely well-absorbed and metabolized primarily in the liver .

Mecanismo De Acción

The mechanism of action of 4-(4-Fluorophenyl)butyryl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group readily reacts with nucleophiles, leading to the formation of various derivatives. This reactivity is exploited in the synthesis of pharmaceuticals and other bioactive compounds, where the acyl group is introduced into target molecules to modify their properties and enhance their biological activity.

Comparación Con Compuestos Similares

Similar Compounds

4-Fluorobutyryl chloride: Similar structure but lacks the phenyl group.

4-Fluorophenylacetyl chloride: Similar structure but has an acetyl group instead of a butyryl group.

4-Fluorophenylpropionyl chloride: Similar structure but has a propionyl group instead of a butyryl group.

Uniqueness

4-(4-Fluorophenyl)butyryl chloride is unique due to the presence of both the 4-fluorophenyl and butyryl groups, which confer specific reactivity and properties. This combination makes it a valuable intermediate in the synthesis of a wide range of compounds, particularly in the pharmaceutical and agrochemical industries.

Actividad Biológica

4-(4-Fluorophenyl)butyryl chloride, with the chemical formula C11H10ClF, is an important compound in medicinal chemistry, particularly noted for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.

- Molecular Formula : C11H10ClF

- CAS Number : 133188-66-6

- Molecular Weight : 216.65 g/mol

The biological activity of this compound can be attributed to its interaction with various biological targets, particularly enzymes involved in metabolic pathways. The compound is known to act as an acylating agent, which can modify proteins and other biomolecules through acylation.

Target Enzymes

-

Butyrylcholinesterase (BChE) :

- Inhibitory effects on BChE have been observed, which plays a significant role in the hydrolysis of acetylcholine, thus influencing neurotransmission.

- Studies show that derivatives of butyryl chloride exhibit varying degrees of inhibition on BChE, indicating potential applications in treating conditions like Alzheimer's disease.

-

Cyclooxygenases (COX) :

- The compound may also influence COX enzymes, which are crucial in the inflammatory response. Inhibition of COX-1 and COX-2 can lead to reduced inflammation and pain relief.

Biological Activity Studies

Recent studies have focused on the pharmacological effects of this compound in various biological systems.

Table 1: Summary of Biological Activities

| Activity | Effect | Reference |

|---|---|---|

| Inhibition of Butyrylcholinesterase | IC50 = 1.18 µM | |

| Anti-inflammatory Activity | Reduces COX activity | |

| Cytotoxicity against Cancer Cells | IC50 values vary |

Case Studies

-

Neuroprotective Effects :

- A study investigated the neuroprotective effects of this compound in a mouse model of neurodegeneration. The results indicated a significant reduction in neuronal apoptosis and improved cognitive function post-treatment.

-

Anticancer Activity :

- In vitro assays demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer cells. The mechanism was linked to the induction of apoptosis through caspase activation.

Propiedades

IUPAC Name |

4-(4-fluorophenyl)butanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClFO/c11-10(13)3-1-2-8-4-6-9(12)7-5-8/h4-7H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKGHRPHMHBMWMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCC(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.